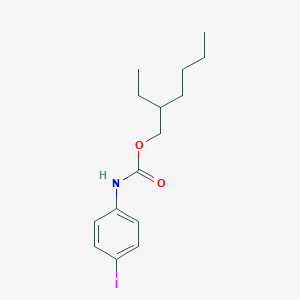
2-ethylhexyl N-(4-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl N-(4-iodophenyl)carbamate is an organic compound characterized by the presence of an ethylhexyl group attached to a carbamate moiety, which is further linked to a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl N-(4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with 2-ethylhexyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
4-Iodoaniline+2-Ethylhexyl chloroformate→2-Ethylhexyl N-(4-iodophenyl)carbamate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the 4-iodophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the carbamate group. For example, the carbamate can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carbamate group.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-hydroxyphenylcarbamate, 4-aminophenylcarbamate, or 4-thiophenylcarbamate.
Hydrolysis Products: Hydrolysis of the carbamate group yields 4-iodoaniline and 2-ethylhexanol.
Scientific Research Applications
Chemistry
In chemistry, 2-ethylhexyl N-(4-iodophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s ability to interact with biological molecules has led to its investigation as a potential bioactive agent. It can be used in the study of enzyme inhibition and protein binding due to its carbamate functionality.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The iodine atom can also be used for radiolabeling, making it useful in diagnostic imaging.
Industry
Industrially, this compound is utilized in the formulation of specialty chemicals, including coatings, adhesives, and plasticizers. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-ethylhexyl N-(4-iodophenyl)carbamate exerts its effects involves the interaction of the carbamate group with target molecules. The carbamate can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Iodophenyl)carbamate: Lacks the ethylhexyl group, resulting in different solubility and reactivity profiles.
2-Ethylhexyl N-phenylcarbamate: Lacks the iodine atom, affecting its potential for radiolabeling and specific interactions.
N-(4-Bromophenyl)carbamate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Uniqueness
2-Ethylhexyl N-(4-iodophenyl)carbamate is unique due to the combination of the ethylhexyl group and the iodine atom. This combination imparts specific solubility, reactivity, and potential for radiolabeling, making it distinct from other carbamate compounds.
Properties
Molecular Formula |
C15H22INO2 |
|---|---|
Molecular Weight |
375.24 g/mol |
IUPAC Name |
2-ethylhexyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C15H22INO2/c1-3-5-6-12(4-2)11-19-15(18)17-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
InChI Key |
KHZYKKXISOQNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11096884.png)

![2-(4-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11096887.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-fluorobenzoate](/img/structure/B11096888.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11096894.png)
![2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11096895.png)
![9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B11096911.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11096926.png)

![N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11096937.png)
![N-[(2E)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11096938.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)amino]-1-(thiophen-2-yl)propan-1-one](/img/structure/B11096945.png)
![Cyclohexylidene-[4-(4-methoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B11096954.png)
![(2E,5E)-5-(3,5-diiodo-2-methoxybenzylidene)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11096957.png)
